molecular formula C17H13N3O6 B12522845 4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide CAS No. 781671-21-4

4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide

Cat. No.: B12522845
CAS No.: 781671-21-4
M. Wt: 355.30 g/mol
InChI Key: YDDDSFKRRQXBAS-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide is a complex organic compound that combines the properties of 4-nitrobenzoic acid and a pyridinium derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzoic acid typically involves the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . The preparation of the pyridinium derivative involves the oxidation of pyridine compounds. The combination of these two components can be achieved through a series of chemical reactions that ensure the stability and integrity of the final compound.

Industrial Production Methods

Industrial production of 4-nitrobenzoic acid involves large-scale oxidation processes, often using continuous flow reactors to ensure consistent quality and yield . The pyridinium derivative is produced through controlled oxidation reactions, and the final compound is synthesized by carefully combining the two components under specific reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, dichromate, and other strong oxidizers.

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

    Oxidation Products: Further oxidized nitro compounds.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinium moiety can interact with nucleophiles and electrophiles. These interactions can lead to various biological and chemical effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide is unique due to its combination of a nitrobenzoic acid and a pyridinium derivative

Properties

CAS No.

781671-21-4

Molecular Formula

C17H13N3O6

Molecular Weight

355.30 g/mol

IUPAC Name

4-nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide

InChI

InChI=1S/C10H8N2O2.C7H5NO4/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10)

InChI Key

YDDDSFKRRQXBAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C[N+]2=O)N(C=C1)[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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